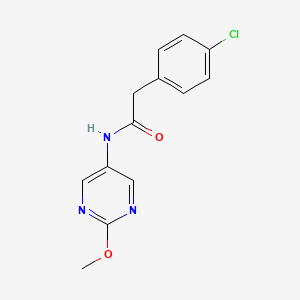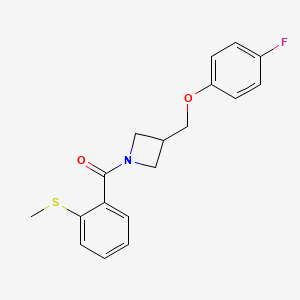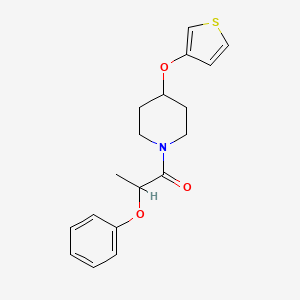
2-Phenoxy-1-(4-(thiophen-3-yloxy)piperidin-1-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a synthetic peptide used for the treatment of sexual dysfunction and low libido in both men and women. It belongs to the class of organic compounds known as 1-phenyltetrahydroisoquinolines . These are compounds containing a phenyl group attached to the C1-atom of a tetrahydroisoquinoline moiety .
Synthesis Analysis
The synthesis of such compounds involves the use of piperidine, an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine is widely used as a building block and reagent in synthesizing organic compounds, including medicinal products . The synthesis process also involves the interaction of the appropriate hydrazonoyl chlorides with the corresponding N-substituted piperazine in the presence of triethylamine .Molecular Structure Analysis
The molecular formula of the compound is C18H21NO3S. It has a molecular weight of 331.43. The structure includes a piperidine moiety, which is an organic heterocyclic amine .Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Properties
Research has indicated a broad interest in the synthesis and pharmacological exploration of piperidine derivatives, including those related to "2-Phenoxy-1-(4-(thiophen-3-yloxy)piperidin-1-yl)propan-1-one". For instance, Vardanyan (2018) discusses the synthesis methods and pharmacological properties of various piperidine derivatives, highlighting their significance in the development of therapeutic agents. The study encompasses a range of compounds, including trihexyphenidyl and biperiden, which share structural similarities with the target compound, underscoring the importance of piperidine derivatives in medicinal chemistry (Vardanyan, 2018).
Biological Activities
Further investigation into the biological activities of compounds structurally related to "this compound" reveals promising applications. For example, research by Kiran Kumar et al. (2004) on the synthesis of rigid analogues of SSRIs and their antidepressant activity showcases the potential therapeutic benefits of these compounds. The study found that certain derivatives exhibited fluoxetine-like antireserpine and anorexigenic activity, indicating their potential use in treating depression (Kiran Kumar et al., 2004).
Structural Analyses
Structural analyses of related compounds provide valuable insights into their conformational properties and potential interactions. Yamali et al. (2016) explored the synthesis and bioactivities of phenolic bis Mannich bases, highlighting their cytotoxic and carbonic anhydrase enzyme inhibitory effects. This research indicates the utility of structural analysis in identifying compounds with potential anticancer properties (Yamali et al., 2016).
Direcciones Futuras
Propiedades
IUPAC Name |
2-phenoxy-1-(4-thiophen-3-yloxypiperidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-14(21-15-5-3-2-4-6-15)18(20)19-10-7-16(8-11-19)22-17-9-12-23-13-17/h2-6,9,12-14,16H,7-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAPOUUWZEXAXBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)OC2=CSC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2492232.png)
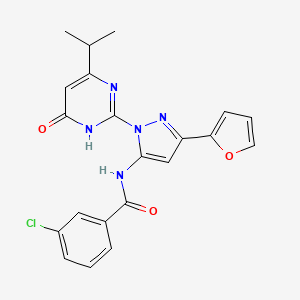
![1-isobutyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2492236.png)
![N-(6-isopropyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2492239.png)
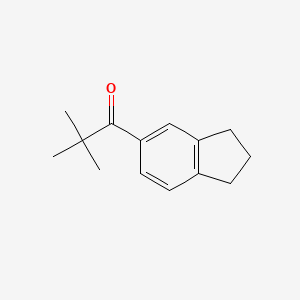
![2-((4-(2-(Benzo[d]isoxazol-3-yl)acetamido)but-2-yn-1-yl)oxy)benzamide](/img/structure/B2492242.png)
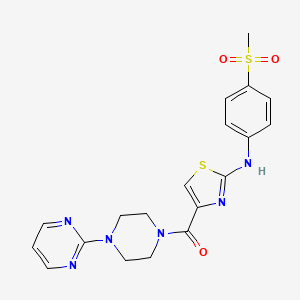

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-ethoxybenzamide](/img/structure/B2492248.png)
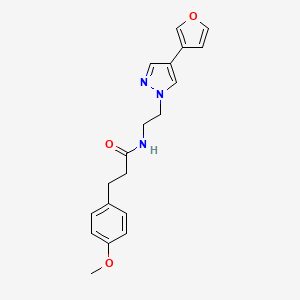
![Tert-butyl 3-{[(4-bromophenyl)methyl]amino}pyrrolidine-1-carboxylate](/img/structure/B2492251.png)
![[4-(4,6-Dimethylpyrimidin-2-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2492252.png)
